molecular formula C6H7ClN2O2S B3017156 Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate CAS No. 183306-97-0

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B3017156
CAS No.: 183306-97-0
M. Wt: 206.64
InChI Key: HYLBYNFARGMFNU-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.64. The purity is usually 95%.
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Scientific Research Applications

Unusual Reduction and Ring Enlargement

  • Miyawaki et al. (2004) reported an unusual reduction of ethyl 1,2,3-thiadiazole-4-carboxylate that involves dimeric ring enlargement with a sulfur addition, resulting in dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004).

Synthesis of Novel Derivatives

  • Looker and Wilson (1965) synthesized novel 1,2,3-thiadiazole-4-carboxylic acid derivatives, exploring their potential as antineoplastic agents (Looker & Wilson, 1965).

Reactions with Selected Bases

  • Remizov, Pevzner, and Petrov (2019) studied the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with various bases, demonstrating transformations such as ring opening and formation of thioamides (Remizov, Pevzner, & Petrov, 2019).

Spontaneous Ring Transformation

  • L'abbé, Deketele, and Dekerk (1982) observed a spontaneous ring transformation in the reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide, forming ethyl α-thiatriazolyldiazoacetate (L'abbé, Deketele, & Dekerk, 1982).

Auxin Activities of Acylamides

  • Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds, exploring their auxin activities and other biological properties (Yue, Mu, Zhang-Qi, Z., & Lv, 2010).

Synthesis of Heterocyclic Compounds

  • Vysokova et al. (2017) proposed a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further study of biological activity (Vysokova et al., 2017).

Safety and Hazards

Chloromethyl ethers are generally considered hazardous. They can cause serious eye irritation, are harmful if swallowed, in contact with skin or if inhaled, and are suspected of causing cancer .

Properties

IUPAC Name

ethyl 4-(chloromethyl)thiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-4(3-7)8-9-12-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBYNFARGMFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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